molecular formula C6H11F3N2 B13526920 (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine

(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13526920
M. Wt: 168.16 g/mol
InChI Key: MOJKIQSAHVMNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine is a chiral amine compound of high interest in medicinal chemistry and drug discovery research. It features a pyrrolidine scaffold, a common motif in pharmaceuticals, substituted with a trifluoromethyl group and an aminomethyl functional group. The trifluoromethyl group is a key structural element in many modern pharmaceuticals due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . This unique structure makes it a valuable building block for constructing novel bioactive molecules. Its primary research application is as a versatile synthetic intermediate or a critical pharmacophore in structure-activity relationship studies. Researchers utilize this compound in the design and synthesis of potential therapeutic agents, where the chiral pyrrolidine core can serve as a scaffold for interacting with biological targets. The presence of both a basic amine and the highly electronegative trifluoromethyl group creates distinct electronic and steric properties, which can be exploited to optimize interactions with enzyme active sites or receptor pockets . This compound is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

[1-(trifluoromethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(11)4-10/h5H,1-4,10H2

InChI Key

MOJKIQSAHVMNRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine

General Synthetic Strategy

The synthesis generally involves two key steps:

  • Introduction of the trifluoromethyl group into the pyrrolidine ring.
  • Functionalization at the 2-position to install the methanamine substituent.

Typical approaches include multi-step synthesis starting from pyrrolidine or its derivatives, employing trifluoromethylating reagents or fluorination reactions, followed by amination or reductive amination steps.

Detailed Synthetic Routes

Trifluoromethylation of Pyrrolidine Derivatives

A common method to prepare trifluoromethyl-substituted pyrrolidines involves using electrophilic trifluoromethylating agents or nucleophilic trifluoromethyl sources. For example, trifluoromethylation can be achieved via:

  • Reaction of pyrrolidine derivatives with trifluoromethyl iodide or trifluoromethyl sulfonium salts under suitable conditions.
  • Use of trifluoromethylated building blocks such as trifluoroacetaldehyde derivatives in cyclization reactions.

Although specific procedures for (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine are limited in literature, analogous trifluoromethylated pyrrolidine syntheses provide a foundation for its preparation.

Installation of the Methanamine Group at the 2-Position

The methanamine group is typically introduced via reductive amination or nucleophilic substitution on a suitable precursor such as a 2-formyl or 2-halogenated trifluoromethylated pyrrolidine intermediate.

  • Reductive amination : The aldehyde or ketone at the 2-position reacts with ammonia or an amine source, followed by reduction (e.g., with sodium cyanoborohydride or hydrogenation catalysts) to yield the methanamine.
  • Substitution reactions : Halogenated intermediates at the 2-position can be displaced by ammonia or amine nucleophiles.

An example from related compounds shows that protecting groups (e.g., Boc on amines) and selective reductions (e.g., using lithium aluminum hydride) are employed to control chemoselectivity and obtain the desired amine functionality.

Representative Synthetic Procedure (Hypothetical)

Step Reagents/Conditions Description
1 Pyrrolidine derivative + trifluoromethylating agent (e.g., CF3I, base) Introduction of trifluoromethyl group at 1-position
2 Oxidation to 2-formyl intermediate (e.g., Dess–Martin periodinane) Preparation of aldehyde at 2-position
3 Reductive amination with ammonia or ammonium salts + reducing agent (NaBH3CN) Formation of methanamine substituent at 2-position
4 Purification (chromatography, crystallization) Isolation of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine

This approach aligns with standard synthetic organic chemistry practices for fluorinated amines.

Analytical Data and Characterization

Typical characterization techniques for confirming the structure and purity of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine include:

An example molecular formula and identifiers for the compound:

Property Value
Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
IUPAC Name (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine
SMILES C1CC(NC1CN)C(F)(F)F
PubChem CID 54595333

These data are consistent with the compound's structure and have been reported in chemical databases and research articles.

Research Findings and Applications

While direct synthetic protocols for (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine are scarce, related trifluoromethylated pyrrolidine derivatives have been synthesized and studied for their biological activities, including antimicrobial and receptor binding properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds valuable in drug discovery.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Electrophilic trifluoromethylation CF3I, base Room temperature to reflux Direct introduction of CF3 group Requires handling of toxic reagents
Nucleophilic trifluoromethylation Trifluoromethyl anions or equivalents Anhydrous solvents, inert atmosphere High regioselectivity Sensitive to moisture, multi-step
Reductive amination for methanamine Aldehyde intermediate, NH3 or amine, NaBH3CN Mild, room temperature Efficient amine installation Requires aldehyde precursor
Halogen substitution 2-halopyrrolidine, NH3 Elevated temperature Straightforward substitution Possible side reactions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the design of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.

Comparison with Similar Compounds

Structural Variations in Pyrrolidine-Based Amines

The following table summarizes key analogs of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine, highlighting structural differences and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine Fluorophenyl at 1-position; methanamine at 3 194.25 Liquid at RT; potential CNS agent
[(2S)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine 2-Methylpropyl at 1-position; chiral center 156.27 Chiral building block for synthesis
[3-(Trifluoromethyl)pyridin-2-yl]methanamine Pyridine ring with -CF₃ at 3; methanamine 176.13 (free base) Enhanced aromaticity; drug intermediate
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine Pyridinyl-CF₃ at 1-position 271.27 Discontinued due to synthesis challenges
N-methyl-1-(pyrrolidin-2-yl)methanamine N-methylation of methanamine 128.21 (free base) Increased steric hindrance

Key Observations :

  • Substituent Position : The placement of the trifluoromethyl group (e.g., on pyrrolidine vs. pyridine) significantly alters electronic properties. Pyridine derivatives (e.g., [3-(Trifluoromethyl)pyridin-2-yl]methanamine) exhibit aromaticity, enhancing π-π stacking interactions in drug-receptor binding .
  • Chirality : Compounds like [(2S)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine demonstrate the importance of stereochemistry in biological activity and synthetic utility .
  • Lipophilicity : Trifluoromethyl groups increase logP values, improving membrane permeability. For example, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine’s liquid state at room temperature suggests high flexibility and lower crystallinity .

Pharmacological and Industrial Relevance

  • Drug Candidates : Pyridine-based analogs (e.g., [3-(Trifluoromethyl)pyridin-2-yl]methanamine) are intermediates in kinase inhibitors and antiviral agents .
  • Agrochemicals : Trifluoromethyl-pyrrolidine hybrids are explored for herbicide development due to their stability under environmental conditions .

Biological Activity

(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine is a compound featuring a pyrrolidine ring with a trifluoromethyl group and an amine functional group. Its molecular formula is C₆H₉F₃N. The unique trifluoromethyl substitution enhances the compound’s lipophilicity and metabolic stability, making it a candidate of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

The trifluoromethyl group in (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine significantly influences its physicochemical properties. This group enhances the compound's interaction with biological membranes, potentially increasing bioavailability and altering pharmacokinetic properties compared to similar compounds. The amine functional group allows for nucleophilic substitution reactions, which can facilitate interactions with various biological targets, including neurotransmitter systems and enzymes.

Pharmacological Potential

Research indicates that (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine may exhibit activity against specific biological targets:

  • Neurotransmitter Systems : The structural features suggest potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.
  • Enzyme Activity : Bioassays have been developed to assess the compound's efficacy in inhibiting specific enzymes, with preliminary studies suggesting promising results in targeted enzyme inhibition .

Case Studies

Several studies have investigated the biological activity of similar compounds containing trifluoromethyl groups:

  • Inhibition Studies : A study focused on piperazine derivatives demonstrated that trifluoromethyl substitutions significantly enhanced inhibitory potency against serine-dependent cancer cell pathways .
  • Structure-Activity Relationships : Research on related compounds indicated that the presence of trifluoromethyl groups improved binding affinity to target proteins, leading to enhanced biological activity .

Comparative Analysis

The following table summarizes key structural characteristics and biological activities of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine compared to similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
(1-(Trifluoromethyl)pyrrolidin-2-yl)methanaminePyrrolidine ring with trifluoromethylEnhanced lipophilicity and metabolic stabilityPotential neuromodulatory effects
1-(Pyrrolidin-2-yl)methanaminePyrrolidine ring without trifluoromethylLacks enhanced lipophilicityLimited pharmacological activity
1-(Difluoromethyl)pyrrolidin-2-ylmethanaminePyrrolidine with difluoromethylLess hydrophobic than trifluoromethyl variantModerate enzyme inhibition
1-(Chloromethyl)pyrrolidin-2-ylmethanaminePyrrolidine with chloromethylChlorine alters electronic propertiesVariable enzyme interaction

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., DPP-4 or serotonin transporters) .
  • MD simulations : GROMACS or AMBER can predict stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Train models with datasets (n > 50 analogs) to correlate structural features (e.g., logP, H-bond donors) with activity .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Advanced

  • Core modifications : Substitute the pyrrolidine ring with piperidine or azetidine to assess conformational effects .
  • Side-chain variations : Introduce alkyl/aryl groups to the methanamine moiety to enhance selectivity .
  • Biological assays : Prioritize in vitro ADMET (e.g., microsomal stability, hERG inhibition) early to eliminate toxicophores .

What strategies ensure high purity during large-scale synthesis for preclinical trials?

Q. Methodological

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
  • Crystallization control : Optimize cooling rates and solvent ratios (e.g., ethanol/water) to minimize impurities .
  • Quality control : Implement ICH guidelines (e.g., Q3A) for impurity profiling .

How can mechanistic studies elucidate the compound’s metabolic pathways?

Q. Advanced

  • Radiolabeled tracing : Synthesize ¹⁴C-labeled analogs to track metabolites in hepatocyte incubations .
  • LC-MS/MS analysis : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometers .
  • Enzyme inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.